molecular formula C19H15FN2O2S B2991026 benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851800-32-3

benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2991026
CAS No.: 851800-32-3
M. Wt: 354.4
InChI Key: HLPLBPLXCSFYNU-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a benzofuran moiety linked via a methanone group to a 4,5-dihydroimidazole ring substituted with a 4-fluorobenzylthioether group.

Properties

IUPAC Name

1-benzofuran-2-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLBPLXCSFYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a benzofuran core linked to an imidazole moiety through a thioether group. The structural complexity allows for diverse interactions with biological targets. The synthesis typically involves multiple steps:

  • Formation of Benzofuran Core : Derived from ortho-hydroxyaryl ketones.
  • Introduction of Imidazole Ring : Achieved via condensation reactions.
  • Attachment of 4-Fluorobenzyl Group : Utilizes nucleophilic substitution reactions.
  • Final Coupling : Involves coupling agents like EDCI or DCC in basic conditions.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study noted that certain benzofuran derivatives inhibited tubulin polymerization, which is crucial for mitosis, at concentrations as low as 13 µM .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A12Tubulin polymerization inhibition
Compound B11Antimitotic activity
Compound C13Induces apoptosis

Antimicrobial Activity

Benzofuran derivatives have also been studied for their antimicrobial properties. A comprehensive review highlighted that compounds containing the benzofuran nucleus display antibacterial, antifungal, and anti-inflammatory activities . The introduction of specific substituents can enhance these effects.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound NameActivity TypeReference
Compound DAntibacterial
Compound EAntifungal
Compound FAnti-inflammatory

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Preliminary studies suggest that modifications at the C-2 position significantly affect cytotoxicity and overall biological activity . For example, the presence of electron-donating groups can enhance the potency against cancer cells.

Case Studies

  • In Vitro Studies : A study evaluated a series of benzofuran derivatives against human ovarian cancer cell lines (A2780). Compounds with IC50 values below 15 µM were identified as promising candidates for further development .
  • Mechanistic Studies : Another investigation focused on the mechanism by which these compounds exert their anticancer effects, emphasizing their role in disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Compound Class Key Functional Groups Biological Activity Synthesis Yield Spectral Data (IR/NMR)
Target Compound Benzofuran-2-yl, 4,5-dihydroimidazole, 4-fluorobenzylthioether, methanone Not reported (inferred) Not reported Expected C=O (~1650–1700 cm⁻¹), C-S (~1240 cm⁻¹)
Pyrazole-carboxamides Benzofuran, dihydroimidazolone, pyrazole, carboxamide Antibacterial 76–90% C=O (~1663–1682 cm⁻¹), NH (~3150–3319 cm⁻¹)
Triazole-thiones 1,2,4-Triazole, sulfonyl, fluorophenyl, thione Not reported Not reported C=S (~1247–1255 cm⁻¹), NH (~3278–3414 cm⁻¹)

Key Differences :

  • The target compound’s methanone linker contrasts with the carboxamide in pyrazole-carboxamides , likely altering electronic properties and solubility.
  • The 4-fluorobenzylthioether group differentiates it from triazole-thiones , which feature sulfonyl and fluorophenyl groups. Fluorine substitution may enhance metabolic stability and binding affinity.
Spectroscopic Characterization
  • IR Spectroscopy :

    • Target compound: Expected C=O stretch (~1650–1700 cm⁻¹) and C-S stretch (~1240 cm⁻¹). Absence of NH bands would confirm imidazole tautomerization.
    • Pyrazole-carboxamides : Show C=O (~1663–1682 cm⁻¹) and NH (~3150–3319 cm⁻¹).
    • Triazole-thiones : Exhibit C=S (~1247–1255 cm⁻¹) and NH (~3278–3414 cm⁻¹).
  • NMR Data :

    • Triazole-thiones : ¹H-NMR confirms tautomeric forms (thione vs. thiol). For the target compound, ¹H-NMR would resolve dihydroimidazole protons and fluorobenzyl aromatic signals.

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